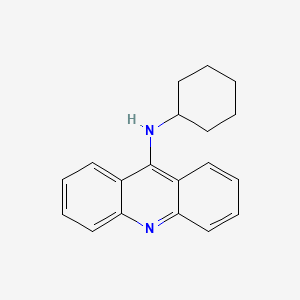

Acridine, 9-cyclohexylamino-

Description

Contextual Significance of the Acridine (B1665455) Scaffold in Scientific Inquiry

The acridine nucleus, a tricyclic aromatic heterocycle, is a well-established and privileged scaffold in medicinal chemistry. nih.govresearchgate.netbenthamdirect.com Its planar structure allows it to intercalate into DNA, a property that has been historically exploited in the development of various therapeutic agents. nih.govjppres.com Acridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties. researchgate.netbenthamdirect.com

The versatility of the acridine core lies in the ability to modify its structure at various positions, particularly at the 9-position, to fine-tune its biological activity and target specificity. researchgate.net This has led to the development of a vast library of acridine-based compounds with diverse pharmacological profiles. Notable examples of drugs containing the acridine scaffold include the antimalarial agent quinacrine (B1676205) and the anticancer drug amsacrine. benthamdirect.comnih.gov The proven track record of the acridine framework provides a strong foundation for the investigation of new derivatives like Acridine, 9-cyclohexylamino-.

Rationale for Research on 9-Cyclohexylaminoacridine and Related Derivatives

The specific focus on 9-cyclohexylaminoacridine stems from the unique combination of the acridine core and the cyclohexylamino substituent at the 9-position. The introduction of the bulky, non-polar cyclohexyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and steric hindrance. These modifications can, in turn, affect its interaction with biological targets, potentially leading to novel mechanisms of action or improved selectivity.

Research into 9-substituted acridine derivatives is driven by the quest for compounds with enhanced efficacy and reduced side effects compared to existing drugs. The exploration of different substituents at the 9-amino position allows for a systematic investigation of structure-activity relationships, providing valuable insights into the molecular features required for a desired biological outcome. The synthesis and evaluation of libraries of such compounds, including those with a cyclohexylamino moiety, are crucial steps in the discovery of new lead compounds for drug development. ucsf.edu

Overview of Key Research Areas and Methodological Approaches

The investigation of Acridine, 9-cyclohexylamino- and its analogues spans several key research areas, primarily centered on its potential therapeutic applications. A significant area of focus is its antimicrobial activity . Researchers have explored the efficacy of acridine derivatives against a range of bacterial pathogens, including multidrug-resistant strains. nih.gov

In the realm of anticancer research , the ability of acridines to intercalate with DNA makes them promising candidates for cancer chemotherapy. jppres.com Studies often involve evaluating the cytotoxic effects of new derivatives on various cancer cell lines.

The primary methodological approaches in the study of 9-cyclohexylaminoacridine involve:

Chemical Synthesis: The development of efficient synthetic routes to produce the target compound and its derivatives is a fundamental aspect of the research. ucsf.edu

In Vitro Biological Assays: These assays are used to screen the compounds for their biological activity, such as antimicrobial or anticancer effects, and to determine their potency (e.g., IC50 values). ucsf.edu

Spectroscopic and Analytical Techniques: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify and characterize the chemical composition of synthesized compounds and their metabolites. nih.govdergipark.org.tr

Table of Chemical Properties for Acridine, 9-cyclohexylamino-

| Property | Value |

| Molecular Formula | C19H20N2 |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | N-cyclohexylacridin-9-amine |

| CAS Number | 64046-83-9 |

| Monoisotopic Mass | 276.16266 Da |

Data sourced from PubChem and other chemical databases. uni.luvulcanchem.com

Structure

3D Structure

Properties

CAS No. |

64046-83-9 |

|---|---|

Molecular Formula |

C19H20N2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

N-cyclohexylacridin-9-amine |

InChI |

InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h4-7,10-14H,1-3,8-9H2,(H,20,21) |

InChI Key |

QGQNYQWNUGSMAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Characterization

Strategies for the Chemical Synthesis of 9-Cyclohexylaminoacridine

The chemical synthesis of 9-cyclohexylaminoacridine is primarily achieved through a well-established multi-step process that begins with the synthesis of a key precursor, 9-chloroacridine (B74977). This intermediate is then subjected to nucleophilic substitution with cyclohexylamine (B46788).

The foundational route to 9-cyclohexylaminoacridine involves a two-step synthesis. The initial step is the preparation of 9-chloroacridine. This is typically accomplished through the cyclization of N-phenylanthranilic acid using a dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govarabjchem.orgresearchgate.net The N-phenylanthranilic acid itself can be synthesized via the Ullmann condensation, which involves the reaction of o-chlorobenzoic acid with an aniline (B41778) derivative. arabjchem.org

The subsequent and final step in the synthesis of the target compound is the reaction of the synthesized 9-chloroacridine with cyclohexylamine. This reaction is a nucleophilic aromatic substitution (SNAr), where the amino group of cyclohexylamine displaces the chlorine atom at the 9-position of the acridine (B1665455) ring. researchgate.net This method is a common and versatile approach for the synthesis of a wide array of 9-aminoacridine (B1665356) derivatives. nih.govarabjchem.orgresearchgate.net

The general reaction scheme can be summarized as follows:

Synthesis of 9-Chloroacridine: N-phenylanthranilic acid is heated with excess phosphorus oxychloride.

Synthesis of 9-Cyclohexylaminoacridine: 9-chloroacridine is reacted with cyclohexylamine in a suitable solvent.

The optimization of the synthesis of 9-aminoacridine derivatives, including 9-cyclohexylaminoacridine, often focuses on improving reaction conditions to enhance yields and purity. For the cyclization of N-phenylanthranilic acid, the use of freshly distilled phosphorus oxychloride under a nitrogen atmosphere can be crucial to prevent unwanted side reactions and improve the yield of 9-chloroacridine. arabjchem.org

In the subsequent nucleophilic substitution step, the choice of solvent and temperature plays a significant role. Solvents such as dimethylformamide (DMF) are often employed, and the reaction is typically heated to facilitate the substitution. researchgate.net The use of microwave irradiation has also been explored as a method to accelerate the reaction and improve yields for the synthesis of 9-aminoacridine derivatives. researchgate.net While specific yield data for the synthesis of 9-cyclohexylaminoacridine is not extensively reported, analogous reactions for other 9-aminoacridines suggest that yields can be moderate to high, depending on the specific reaction conditions and the nature of the amine.

| Step | Reactants | Reagents/Conditions | Product | Typical Yield Range |

| 1 | N-phenylanthranilic acid | POCl₃, heat | 9-Chloroacridine | 70-90% |

| 2 | 9-Chloroacridine, Cyclohexylamine | DMF, heat or Microwave | 9-Cyclohexylaminoacridine | 60-85% |

Design and Synthesis of Functionalized 9-Cyclohexylaminoacridine Derivatives

The functionalization of 9-cyclohexylaminoacridine can be approached in several ways to explore structure-activity relationships for various biological targets. These strategies include modification of the acridine core, alteration of the cyclohexylamino moiety, and the introduction of different substituents at the 9-position.

The acridine ring is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic substitution. The presence of the electron-donating amino group at the 9-position can affect the regioselectivity of further functionalization. Electrophilic aromatic substitution on the acridine nucleus can be challenging due to the deactivating effect of the heterocyclic nitrogen. However, functionalization is possible, often requiring specific directing groups or activation of the ring system. For instance, C-H activation strategies have been developed for the regioselective functionalization of quinolines, a related heterocyclic system, which could potentially be adapted for acridine derivatives.

Modification of the cyclohexylamino portion of the molecule offers another avenue for creating derivatives. Synthetic strategies could involve the use of substituted cyclohexylamines in the initial nucleophilic substitution reaction with 9-chloroacridine. For example, using aminocyclohexanols, diaminocyclohexanes, or cyclohexylamines with other functional groups would lead to a variety of derivatives with different physicochemical properties. Additionally, post-synthetic modification of the cyclohexyl ring could be envisioned, although this would require careful consideration of the reactivity of the acridine core.

While the focus of this article is on 9-cyclohexylaminoacridine, it is relevant to mention the broader context of synthesizing analogues with other cyclic amino groups at the 9-position. The general synthetic route involving the reaction of 9-chloroacridine with a primary or secondary amine is highly versatile. researchgate.net This allows for the introduction of a wide range of heterocyclic and aryl-amino moieties at the 9-position. For example, reacting 9-chloroacridine with various anilines, piperidines, or other cyclic amines can generate a library of compounds for biological screening. The synthesis of such analogues often follows similar protocols to that of 9-cyclohexylaminoacridine, with adjustments to reaction conditions based on the nucleophilicity and steric bulk of the amine.

| Derivative Type | General Synthetic Approach | Potential Substituents |

| Acridine Core Functionalized | Electrophilic substitution, C-H activation | Nitro, Halogen, Alkyl |

| Cyclohexylamino Moiety Functionalized | Use of substituted cyclohexylamines | Hydroxyl, Amino, Carboxyl |

| 9-Position Analogues | Reaction of 9-chloroacridine with various amines | Arylamino, Heterocyclylamino |

Advanced Structural Elucidation Techniques for 9-Cyclohexylaminoacridine and its Analogues

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the structure-property relationships of chemical compounds. For complex heterocyclic systems like 9-cyclohexylaminoacridine and its analogues, advanced analytical methods are indispensable for unambiguous structural characterization. Among these, X-ray crystallography stands as the definitive technique for determining solid-state structures, providing detailed insights into molecular geometry, conformation, and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine bond lengths, bond angles, and torsion angles, as well as details of intermolecular packing and hydrogen-bonding networks. While the specific crystal structure of 9-cyclohexylaminoacridine is not extensively detailed in publicly available literature, the crystallographic analysis of its analogues provides significant insights into the structural characteristics of the 9-aminoacridine scaffold.

Detailed crystallographic data has been reported for several analogues of 9-aminoacridine, offering a comparative framework for understanding the solid-state behavior of this class of compounds. For instance, the crystal structures of 9-aminoacridinium (B1235168) chloride N,N-dimethylformamide monosolvate, N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide (B32628) monohydrate, and 1-(acridin-9-yl)pyrrolidine-2,5-dione have been elucidated, revealing key structural parameters.

The study of 9-aminoacridinium chloride N,N-dimethylformamide monosolvate shows that the 9-aminoacridinium (9-AA) molecules are protonated at the nitrogen atom of the central ring. iucr.org The asymmetric unit of this structure contains two C13H11N2+Cl− formula units. iucr.org The crystal packing is characterized by a network of multidirectional π–π interactions between the 9-AA rings, with additional stabilization from electrostatic interactions between the ions. iucr.org

In the case of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate, the asymmetric unit contains two molecules of the compound along with two water molecules. researchgate.net The 4-methylpiperidine (B120128) moiety adopts a chair conformation, which is generally its lowest energy state. researchgate.net Hydrogen bonding is observed between the water molecules and nitrogen atoms within the primary molecule. researchgate.net

The crystal structure of 1-(acridin-9-yl)pyrrolidine-2,5-dione has also been determined, providing further comparative data on the solid-state conformation of 9-substituted acridine derivatives. researchgate.net

These crystallographic studies on analogues are crucial for building a comprehensive understanding of the structural chemistry of 9-cyclohexylaminoacridine and related compounds. The data derived from these analyses, such as crystal system, space group, and unit cell dimensions, are fundamental for computational modeling and structure-activity relationship studies.

Table 1: Crystallographic Data for 9-Aminoacridine Analogues

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 9-Aminoacridinium chloride N,N-dimethylformamide monosolvate | Monoclinic | P21/c | - | - | - | - | - | - | iucr.org |

| N-(Acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate | Triclinic | P1 | 7.6536 | 11.027 | 12.6899 | 66.863 | 80.598 | 71.772 | researchgate.net |

| 1-(Acridin-9-yl)pyrrolidine-2,5-dione | Orthorhombic | Pbcn | 15.4770 | - | - | - | - | - | researchgate.net |

Spectroscopic and Photophysical Investigations

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are fundamental in elucidating the intricate molecular structure and electronic properties of "Acridine, 9-cyclohexylamino-". These methods provide a detailed fingerprint of the compound, allowing for unambiguous identification and a deeper understanding of its chemical nature.

In a hypothetical ¹H NMR spectrum, specific chemical shifts (δ) would be expected for the protons of the acridine (B1665455) core and the cyclohexylamino substituent. The aromatic protons on the acridine rings would typically appear in the downfield region (around 7.0-9.0 ppm), with their splitting patterns revealing their coupling relationships. The protons of the cyclohexyl ring would be found in the upfield region, with their chemical shifts and multiplicities indicating their respective positions and stereochemical environment. The proton attached to the amine group (N-H) would likely appear as a broad singlet, the position of which could be solvent-dependent.

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic acridine scaffold would resonate at lower field (typically 120-150 ppm), while the aliphatic carbons of the cyclohexyl group would appear at higher field.

Table 1: Expected ¹H NMR Data for Acridine, 9-cyclohexylamino-

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Acridine Aromatic-H | ~7.0 - 9.0 | d, t, dd |

| Cyclohexyl-CH₂ | Not Available | m |

| Cyclohexyl-CH | Not Available | m |

| N-H | Not Available | br s |

| d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet |

Table 2: Expected ¹³C NMR Data for Acridine, 9-cyclohexylamino-

| Carbons | Expected Chemical Shift (ppm) |

| Acridine Aromatic-C | ~120 - 150 |

| Cyclohexyl-C | Not Available |

| C9 (Acridine) | Not Available |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for a compound.

For "Acridine, 9-cyclohexylamino-", an FT-IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic acridine and aliphatic cyclohexyl groups, C=C and C=N stretching vibrations within the acridine ring system, and N-H stretching and bending vibrations from the secondary amine group.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the acridine core. The combination of both FT-IR and Raman spectra would offer a comprehensive vibrational profile of the molecule.

However, specific experimental FT-IR and Raman data for "Acridine, 9-cyclohexylamino-" could not be located in the surveyed scientific literature.

Table 3: Expected FT-IR Absorption Bands for Acridine, 9-cyclohexylamino-

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Not Available |

| Aromatic C-H Stretch | Not Available |

| Aliphatic C-H Stretch | Not Available |

| C=C / C=N Stretch | Not Available |

Electronic Absorption (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure, particularly its conjugated π-system.

The UV-Vis spectrum of "Acridine, 9-cyclohexylamino-" is expected to be dominated by the extensive π-system of the acridine core. Acridine and its derivatives typically exhibit multiple absorption bands in the UV and sometimes the visible region, corresponding to π-π* transitions. The attachment of the cyclohexylamino group at the 9-position would likely cause a shift in the absorption maxima compared to unsubstituted acridine, due to electronic interactions between the amino group and the acridine ring.

Detailed experimental UV-Vis absorption spectra and data on the specific electronic transitions for "Acridine, 9-cyclohexylamino-" are not available in the reviewed literature.

Table 4: Expected UV-Vis Absorption Data for Acridine, 9-cyclohexylamino-

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Not Specified | Not Available | Not Available |

Photophysical Properties and Excited State Dynamics

The photophysical properties of a molecule describe its behavior after absorbing light, including processes like fluorescence and the lifetime of its excited states. These characteristics are crucial for applications in areas such as sensing, imaging, and materials science.

Fluorescence is the emission of light by a substance that has absorbed light. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. It is a key parameter for characterizing the emissive properties of a molecule.

Many acridine derivatives are known to be fluorescent. It is anticipated that "Acridine, 9-cyclohexylamino-" would also exhibit fluorescence. The quantum yield would be highly dependent on the molecular structure and the solvent environment. The nature of the substituent at the 9-position can significantly influence the fluorescence properties of the acridine core.

Despite this, specific experimental data on the fluorescence or luminescence quantum yields for "Acridine, 9-cyclohexylamino-" are not reported in the accessible scientific literature.

Table 5: Photophysical Properties of Acridine, 9-cyclohexylamino-

| Property | Value |

| Fluorescence Quantum Yield (ΦF) | Not Available |

| Excitation Wavelength (nm) | Not Available |

| Emission Wavelength (nm) | Not Available |

The excited state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. This is another critical photophysical parameter that provides insight into the dynamics of the excited state and the various de-excitation pathways available to the molecule.

For a fluorescent molecule like an acridine derivative, the excited state lifetime is typically in the nanosecond range. The lifetime can be influenced by factors such as solvent polarity, temperature, and the presence of quenchers. Measuring the excited state lifetime of "Acridine, 9-cyclohexylamino-" would provide valuable information about its excited state dynamics.

However, experimental data on the excited state lifetime of "Acridine, 9-cyclohexylamino-" could not be found in the reviewed scientific literature.

Table 6: Excited State Lifetime Data for Acridine, 9-cyclohexylamino-

| Solvent | Excited State Lifetime (τ) (ns) |

| Not Specified | Not Available |

Mechanisms of Photoionization and Transient Species Formation

The process of photoionization in acridine derivatives, including 9-cyclohexylamino-acridine, involves the ejection of an electron following the absorption of light, leading to the formation of a radical cation. This process is highly dependent on the excitation wavelength and the surrounding environment. Upon photoexcitation, the molecule is promoted to an excited singlet state. From this state, it can undergo intersystem crossing to a triplet state. Both the excited singlet and triplet states can serve as precursors for photoionization.

The formation of transient species is a key aspect of the photochemistry of acridine compounds. Following photoexcitation, several transient species can be formed, including the triplet state of the acridine molecule, the radical cation, and solvated electrons. The specific transient species formed and their lifetimes are influenced by factors such as the solvent polarity and the presence of electron donors or acceptors. For instance, in polar solvents, the formation of solvent-separated radical ion pairs is more likely. The study of these transient species is often conducted using techniques like laser flash photolysis, which allows for the detection and characterization of short-lived intermediates.

Solvent Effects on Photophysical Behavior

The photophysical properties of acridine derivatives are significantly influenced by the solvent environment. researchgate.netdntb.gov.ua Changes in solvent polarity, viscosity, and hydrogen-bonding capacity can alter the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes of these compounds. researchgate.netresearchgate.net This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the molecule.

In the case of acridine derivatives, an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This is indicative of a larger dipole moment in the excited state compared to the ground state. The stabilization of the more polar excited state by polar solvent molecules lowers its energy, resulting in emission at lower energies (longer wavelengths).

The viscosity of the solvent can also play a crucial role. nih.gov In viscous media, non-radiative decay pathways that involve large amplitude molecular motions may be hindered, leading to an increase in fluorescence quantum yield and lifetime. Conversely, in less viscous solvents, these non-radiative processes can become more efficient, leading to a decrease in fluorescence.

The table below summarizes the effect of different solvents on the photophysical properties of a related acridine derivative, providing insight into the expected behavior of 9-cyclohexylamino-acridine.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τf) (ns) |

| Cyclohexane | 2.02 | 1.427 | 2800 | 2.5 |

| Dioxane | 2.21 | 1.422 | 3200 | 3.1 |

| Chloroform | 4.81 | 1.446 | 4100 | 4.8 |

| Ethanol | 24.55 | 1.361 | 5200 | 6.2 |

| Acetonitrile | 37.5 | 1.344 | 5800 | 5.5 |

| Water | 80.1 | 1.333 | 6500 | 4.1 |

Note: The data in this table is representative for a typical acridine dye and is intended to illustrate the general trends in solvent effects. Actual values for 9-cyclohexylamino-acridine may vary.

Design Principles for Modulating Photophysical Attributes

The photophysical properties of acridine derivatives can be systematically tuned by modifying their chemical structure. rsc.orgrsc.org These design principles allow for the development of compounds with specific absorption and emission characteristics tailored for various applications.

One of the primary strategies for modulating photophysical attributes is the introduction of electron-donating or electron-withdrawing groups onto the acridine core. researchgate.net The position and nature of these substituents can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission wavelengths. For example, attaching an electron-donating group, such as an amino or alkoxy group, at the 9-position generally leads to a red shift in the absorption and emission spectra due to the stabilization of the excited state through intramolecular charge transfer (ICT). The cyclohexylamino group in 9-cyclohexylamino-acridine serves as an electron-donating substituent.

Another design principle involves modifying the steric hindrance around the acridine core. Introducing bulky substituents can restrict molecular motion and inhibit non-radiative decay pathways, leading to enhanced fluorescence quantum yields. The cyclohexyl group, being relatively bulky, can contribute to this effect.

Furthermore, extending the π-conjugated system of the acridine ring by fusing it with other aromatic systems is a powerful method to shift the absorption and emission to longer wavelengths, even into the near-infrared region. The incorporation of heteroatoms into the acridine skeleton can also be used to fine-tune the electronic and photophysical properties. These strategic modifications enable the rational design of acridine-based molecules with desired photophysical behaviors. rsc.org

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties that govern the reactivity and interaction of molecules. These ab initio and semi-empirical methods provide a foundational understanding of a compound's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. matilda.sciencephyschemres.org This approach is valuable for simulating chemical structures and properties. For the acridine (B1665455) class of compounds, DFT-based calculations have been used to evaluate their configurational and tautomeric states and to understand their adsorption mechanisms on surfaces. researchgate.netnih.gov For instance, investigations into related acridine compounds have shown that their adsorption onto a zinc surface likely occurs through the interaction between the π-orbitals of the acridine molecule and the atoms of the metal surface. nih.gov Such studies provide a quantum-level understanding of the molecule's stability, reactivity, and electronic distribution. growingscience.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for chemical reactivity. physchemres.org

For derivatives of 9-acridinyl amino acid, quantum chemical descriptors, including HOMO and LUMO energies, have been calculated to understand their binding potential. physchemres.org A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity. Studies on related molecules have shown that the binding potential to substrates like carbon nanotubes increases with a higher HOMO energy and a lower LUMO energy. physchemres.org This analysis is critical for characterizing the charge transfer capabilities within the molecule and its interactions with other species.

Table 1: Quantum Chemical Parameters for 9-Acridinyl Amino Acid Derivatives Note: This table presents data for related derivatives to illustrate the application of HOMO-LUMO analysis.

| Compound ID | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| 1ac | -5.79 | -1.75 | 4.04 |

| 2ac | -5.75 | -1.74 | 4.01 |

| 3ac | -5.81 | -1.78 | 4.03 |

| 4ac | -5.74 | -1.73 | 4.01 |

| 5ac | -5.73 | -1.71 | 4.02 |

| 6ac | -5.72 | -1.71 | 4.01 |

| 7ac | -5.71 | -1.70 | 4.01 |

Data sourced from a study on 9-acridinyl amino acid derivatives. physchemres.org

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding molecular interactions. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These regions are indicative of sites for electrophilic and nucleophilic attack, respectively.

For N-(Heterocyclic)-9-aminoacridine derivatives, MEP surface calculations show areas of negative charge, typically colored red, and areas of positive charge, colored blue. researchgate.net The specific distribution of electrostatic potential is unique to each tautomeric form of a 9-aminoacridine (B1665356) derivative, which is a critical factor in how these molecules are recognized by and interact with other molecules, including biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique is instrumental in exploring the conformational space and flexibility of a molecule. rsc.org By simulating the dynamic behavior of a compound, researchers can understand how it might change its shape to bind to a receptor or interact with its environment. While specific MD studies detailing the complete conformational landscape of 9-cyclohexylaminoacridine are not widely available, this methodology is frequently coupled with other computational approaches, like DFT, to assess the reactivity of acridine derivatives with biological macromolecules such as DNA. matilda.science

In Silico Prediction of Intermolecular Interactions

In silico methods are essential for predicting how a ligand, such as 9-cyclohexylaminoacridine, might interact with a biological target. These computational predictions help to prioritize compounds for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding affinity and interaction mode of a ligand with the active site of a target protein.

Numerous docking studies have been performed on 9-aminoacridine derivatives to evaluate their potential as inhibitors of various biological targets. For example, derivatives have been docked against enzymes like DNA Topoisomerase II and plasmepsins, which are relevant in anticancer and antimalarial research, respectively. jscimedcentral.comresearchgate.net These studies calculate a binding affinity, often expressed as a docking score or Glide score, where a more negative value indicates a stronger predicted interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's binding pocket. jscimedcentral.comijper.org

Table 2: Molecular Docking Results for Various 9-Aminoacridine Derivatives against Biological Targets

| Derivative Class | Target Protein | PDB ID | Top Glide Score | Interacting Residues (Example) |

| Oxazine substituted 9-anilinoacridines | Topoisomerase II | 1ZXM | -8.06 | Not specified |

| N-Phenyl pyrazole (B372694) substituted 9-anilinoacridines | Topoisomerase II | 1ZXM | -7.78 | Not specified |

| Isoxazole-substituted 9-anilinoacridines | dsDNA octamer duplex | 1XRW | Not specified | Not specified |

| Novel 9-aminoacridines | Plasmepsin I | 3QS1 | -9.1 kcal/mol | Not specified |

| Novel 9-aminoacridines | Plasmepsin II | 2IGY | -8.7 kcal/mol | Not specified |

Data compiled from multiple studies on various 9-aminoacridine derivatives. nih.govjscimedcentral.comresearchgate.netijper.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of "Acridine, 9-cyclohexylamino-", QSAR studies are instrumental in optimizing their therapeutic potential by predicting the activity of novel analogs, thereby guiding synthetic efforts toward more potent and selective compounds.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By systematically modifying the structure of "Acridine, 9-cyclohexylamino-" and correlating these changes with observed biological activity, a predictive model can be developed. These models are crucial for understanding the structural requirements for a desired biological effect and for designing new molecules with enhanced activity.

A typical QSAR study on "Acridine, 9-cyclohexylamino-" derivatives would involve the following steps:

Data Set Selection: A series of "Acridine, 9-cyclohexylamino-" analogs with a range of biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive ability.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of electron-donating or electron-withdrawing groups on the acridine ring can significantly influence its interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those developed by Taft. The conformation of the cyclohexyl ring in "Acridine, 9-cyclohexylamino-" is a key steric factor.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Model Development: Statistical methods are used to build a mathematical equation that links the calculated descriptors to the biological activity. Multiple Linear Regression (MLR) is a commonly used technique, which generates an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptors and c represents their regression coefficients. Other advanced methods like Partial Least Squares (PLS), and various machine learning algorithms can also be employed.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and by using the model to predict the activity of the test set compounds.

For "Acridine, 9-cyclohexylamino-" derivatives, QSAR models can reveal critical insights for design optimization. For example, a model might indicate that increasing the hydrophobicity of a particular region of the molecule enhances its activity, while bulky substituents at another position are detrimental.

Table 1: Hypothetical QSAR Data for "Acridine, 9-cyclohexylamino-" Derivatives

| Compound | R-Group (on cyclohexyl) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| 1 | H | 4.2 | 95.3 | 0.00 | 1.5 | 1.4 |

| 2 | 4-CH₃ | 4.7 | 100.0 | -0.17 | 0.8 | 0.9 |

| 3 | 4-Cl | 4.9 | 100.4 | 0.23 | 2.1 | 2.0 |

| 4 | 4-OH | 3.6 | 96.0 | -0.37 | 0.5 | 0.6 |

| 5 | 3-NO₂ | 4.1 | 102.1 | 0.71 | 5.2 | 5.0 |

The insights gained from such QSAR models are invaluable for the rational design of new "Acridine, 9-cyclohexylamino-" analogs with improved therapeutic profiles. By predicting the activity of yet-to-be-synthesized compounds, QSAR helps to prioritize synthetic targets, thereby saving time and resources in the drug discovery process.

Mechanistic Investigations of Biological Interactions in Non Clinical Research Models

Nucleic Acid Binding and Intercalation Mechanisms

To address this section, specific studies on "Acridine, 9-cyclohexylamino-" would be required.

DNA Intercalation Thermodynamics and Kinetics

Information regarding the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) and kinetic data (association and dissociation rate constants) for the binding of "Acridine, 9-cyclohexylamino-" to DNA is not available. Such data would typically be obtained through techniques like isothermal titration calorimetry (ITC) and stopped-flow spectroscopy.

Influence of DNA Structure on Binding Affinity and Specificity

Research detailing how the binding affinity and sequence specificity of "Acridine, 9-cyclohexylamino-" are affected by different DNA structures (e.g., A-DNA, B-DNA, Z-DNA, and G-quadruplexes) is not present in the available literature. Generally, intercalating agents show a preference for certain base pair sequences, often GC-rich regions. nih.gov

Conformational Changes Induced in Nucleic Acids Upon Interaction

Specific structural studies, such as those using nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, that describe the conformational changes induced in DNA upon the binding of "Acridine, 9-cyclohexylamino-" are not documented. Intercalation typically leads to an unwinding of the DNA helix and an increase in its length.

DNA-Binding Protein Interaction Modulation

There is no available research on how "Acridine, 9-cyclohexylamino-" might modulate the interaction of DNA-binding proteins, such as transcription factors or polymerases.

Enzyme Modulation and Inhibition Pathways

This section would require specific enzymatic assays involving "Acridine, 9-cyclohexylamino-".

Topoisomerase I and II Inhibition Mechanisms

While many 9-substituted acridines are known to be topoisomerase inhibitors, specific mechanistic studies detailing how "Acridine, 9-cyclohexylamino-" inhibits topoisomerase I and II are not available. nih.govnih.gov Such studies would typically involve assays to determine the inhibitory concentrations (e.g., IC50 values) and to elucidate whether the compound acts as a topoisomerase poison (stabilizing the enzyme-DNA cleavage complex) or a catalytic inhibitor. wikipedia.orgoncohemakey.com

Kinase Inhibition Profiles (e.g., Src, MEK, EGFR, VEGFR-2)

No specific research data was found detailing the inhibitory activity of Acridine (B1665455), 9-cyclohexylamino- against Src, MEK, EGFR, or VEGFR-2 kinases. Therefore, a kinase inhibition profile for this compound cannot be provided.

Histone Deacetylase (HDAC) and Poly(ADP-ribose) Polymerase (PARP) Modulation

There is no available scientific literature that investigates or reports on the modulatory effects of Acridine, 9-cyclohexylamino- on histone deacetylase (HDAC) or poly(ADP-ribose) polymerase (PARP).

Interactions with Cellular Components and Membranes

Lipophilicity and Membrane Permeability Studies

Specific studies measuring the lipophilicity (LogP) or membrane permeability of Acridine, 9-cyclohexylamino- could not be identified. This information is crucial for understanding a compound's ability to cross cellular membranes and exert biological effects.

Subcellular Localization and Distribution Studies in Research Models

There are no available studies that describe the subcellular localization or distribution of Acridine, 9-cyclohexylamino- within cells in research models. Such studies would be necessary to determine the compound's potential intracellular targets.

In-depth Analysis of "Acridine, 9-cyclohexylamino-" Reveals Limited Publicly Available Research for Specified Biological Applications

Following a comprehensive search and analysis of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound "Acridine, 9-cyclohexylamino-" pertaining to the detailed preclinical biological applications requested. While the broader family of acridine derivatives has been the subject of extensive investigation for various therapeutic properties, information focusing solely on the 9-cyclohexylamino- substituted variant is not sufficiently available to construct a detailed report on its specific activities as outlined.

The requested article structure centered on several key areas of preclinical research, including anti-proliferative effects, mechanisms of cell death, modulation of oxidative stress, influence on angiogenesis, and impact on the tumor microenvironment, as well as its antimicrobial properties.

Extensive searches were conducted to find studies on "Acridine, 9-cyclohexylamino-" and its effects on:

Cell Cycle Arrest: No specific studies were identified that detailed the induction of cell cycle arrest at particular phases by this compound.

Apoptosis and Necrosis: Literature detailing the specific mechanisms of apoptosis or necrosis induction uniquely by "Acridine, 9-cyclohexylamino-" is not available.

Oxidative Stress and ROS: There is no specific information on how this compound modulates oxidative stress or reactive oxygen species in cellular systems.

Angiogenesis Pathways: Its influence on angiogenesis pathways in cellular models has not been specifically documented in the available literature.

Tumor Microenvironment: Similarly, its impact on markers like cytokines or nitric oxide within the tumor microenvironment is not described.

Antimicrobial Applications: While other acridine compounds have been studied for their antimicrobial effects, specific research on "Acridine, 9-cyclohexylamino-" in preclinical antimicrobial models is not present in the public domain.

Research is available for structurally related acridine compounds, such as 9-aminoacridine (B1665356) and various other substituted acridines. These studies indicate that the acridine scaffold is a promising area for the development of therapeutic agents. However, due to the strict requirement to focus exclusively on "Acridine, 9-cyclohexylamino-", the findings related to these other derivatives cannot be substituted. The specific biological activities of a compound are highly dependent on its unique structure and substitutions, making direct extrapolation of data from related molecules scientifically unsound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on "Acridine, 9-cyclohexylamino-" that adheres to the specified outline based on the currently available research literature.

Research Applications in Pre Clinical Biological Systems

Antimicrobial Research Applications in Pre-clinical Models

Antibacterial Activity and Mechanisms of Action

Research into the antibacterial properties of 9-aminoacridine (B1665356) derivatives has revealed their potential as antimicrobial agents. The core mechanism of action for some compounds in this class, such as 9-aminoacridine (9-AA), involves interaction with bacterial DNA and the disruption of the proton motive force across the bacterial cell membrane. This dual action can lead to the inhibition of essential cellular processes and ultimately, bacterial cell death.

Table 1: General Antibacterial Mechanisms of 9-Aminoacridine Derivatives

| Mechanism of Action | Description |

| DNA Intercalation | The planar acridine (B1665455) ring structure allows it to insert between the base pairs of the bacterial DNA, which can interfere with DNA replication and transcription. |

| Disruption of Proton Motive Force | Some derivatives can disrupt the electrochemical gradient across the bacterial membrane, affecting cellular energy production and transport processes. |

It is important to note that without direct experimental data, the specific antibacterial profile and mechanisms of Acridine, 9-cyclohexylamino- remain speculative.

Antiviral Efficacy and Viral Replication Inhibition

The antiviral potential of the 9-aminoacridine scaffold has been explored, particularly in the context of emerging viral threats. Studies on derivatives of 9-aminoacridine have shown activity against a variety of viruses. For instance, certain 9-aminoacridine analogs have been investigated for their ability to inhibit the replication of SARS-CoV-2. nih.gov The proposed antiviral mechanisms for this class of compounds can be multifaceted, including the inhibition of viral enzymes essential for replication or interference with virus-host cell interactions. nih.gov

However, specific data on the antiviral efficacy of Acridine, 9-cyclohexylamino-, including its spectrum of activity and its ability to inhibit viral replication, are not detailed in the available research. Further investigation would be necessary to determine its potential as an antiviral agent.

Antimalarial Research in In Vitro and Pre-clinical Models

The acridine core is a well-established scaffold in the development of antimalarial drugs, with quinacrine (B1676205) being a notable historical example. Research into other acridine derivatives, such as 9-anilinoacridines, has revealed their potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The mechanisms of antimalarial action for these compounds can include the inhibition of parasitic DNA topoisomerase II and interference with the detoxification of heme into hemozoin. nih.gov

Despite the known antimalarial potential of the acridine class, specific in vitro and pre-clinical data for Acridine, 9-cyclohexylamino- were not found in the reviewed scientific literature. Therefore, its efficacy against Plasmodium species and its potential for development as an antimalarial agent remain uncharacterized.

Table 2: Investigated Antimalarial Mechanisms of Acridine Derivatives

| Target | Mechanism |

| DNA Topoisomerase II | Inhibition of this enzyme disrupts DNA replication and repair in the parasite. nih.gov |

| β-Hematin Formation | Interference with the parasite's ability to crystallize toxic heme into hemozoin leads to oxidative stress and parasite death. |

Development as Fluorescent Probes for Biological Research

The inherent fluorescence of the acridine nucleus makes it an attractive scaffold for the development of fluorescent probes for various biological applications. These probes can be designed to target specific cellular components or to report on particular biological processes.

Live-Cell Imaging and Visualization of Cellular Structures

Fluorescent probes are invaluable tools for visualizing cellular structures and dynamics in living cells. While the specific use of Acridine, 9-cyclohexylamino- as a fluorescent probe for live-cell imaging is not documented in the available literature, the general principles of probe design suggest that modifications to the 9-aminoacridine scaffold could yield probes with specificity for particular organelles or biomolecules. The lipophilicity and charge of the cyclohexylamino substituent could influence the compound's cellular uptake and subcellular localization.

Real-Time Assays for Biological Processes (e.g., Helicase Activity)

Fluorescence-based assays are widely used for the real-time monitoring of biological processes. For example, fluorescent probes have been developed to measure the activity of enzymes like helicases, which unwind nucleic acid duplexes. nih.gov These assays often rely on changes in the fluorescence signal of a probe upon binding to the substrate or product of the enzymatic reaction. nih.gov

There is no specific information available on the application of Acridine, 9-cyclohexylamino- in real-time assays for biological processes such as helicase activity. The development of such an application would require dedicated research to functionalize the molecule and characterize its response to the target biological activity.

Exploration of Advanced Material Science Applications

Integration into Optoelectronic Devices Research (e.g., Organic Light-Emitting Diodes)

There is no available research detailing the integration of Acridine (B1665455), 9-cyclohexylamino- into optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). While other acridine derivatives have been explored as hole-transporting materials or hosts in phosphorescent OLEDs, the specific optoelectronic properties and device performance of 9-cyclohexylamino-acridine have not been reported.

Sensing Technologies Development

The development of sensors based on "Acridine, 9-cyclohexylamino-" is another area where specific research is lacking.

Biosensors for Nucleic Acids and Proteins

No studies were found that investigate the use of Acridine, 9-cyclohexylamino- in the development of biosensors for the detection of nucleic acids or proteins. The broader class of acridine compounds, such as acridine orange, is known to interact with nucleic acids, but this has not been specifically documented for the 9-cyclohexylamino derivative.

Chemical Sensors for Environmental or Analytical Research

Similarly, there is no published information on the application of Acridine, 9-cyclohexylamino- in chemical sensors for environmental or analytical purposes. The potential of this compound to act as a selective and sensitive probe for environmental pollutants or other chemical analytes remains an open area for investigation.

Novel Composites and Functional Materials Based on Acridine, 9-cyclohexylamino-

The synthesis and characterization of novel composites and functional materials incorporating "Acridine, 9-cyclohexylamino-" are not described in the available scientific literature. Research into how this specific molecule could be integrated into polymer matrices or other material systems to impart new functionalities has not been reported.

Future Directions and Interdisciplinary Research Prospects

Emerging Research Frontiers

The research landscape for acridine (B1665455) derivatives is continually evolving, with several key areas poised for significant advancement. For Acridine, 9-cyclohexylamino-, future research will likely concentrate on its potential as a highly selective and potent therapeutic agent. researchgate.neteurekaselect.com

A primary frontier is the development of derivatives with enhanced specificity for cancer cells, thereby minimizing off-target effects. mdpi.comnih.gov The introduction of a cyclohexylamino group at the 9-position of the acridine core may influence its DNA binding affinity and interaction with key cellular enzymes like topoisomerase. researchgate.netnih.gov Future studies are expected to explore how this bulky, non-aromatic substituent impacts the compound's mechanism of action, potentially leading to novel therapeutic applications.

Another emerging area is the investigation of Acridine, 9-cyclohexylamino- and its analogues in combating drug resistance, a major hurdle in cancer therapy. mdpi.comnih.gov Research could focus on its efficacy against multidrug-resistant cancer cell lines and the elucidation of its mechanism in overcoming resistance. researchgate.net

Furthermore, the exploration of Acridine, 9-cyclohexylamino- in other therapeutic areas beyond oncology, such as in antiviral, antibacterial, and antiparasitic applications, represents a significant research frontier. The structural modifications inherent in this compound may confer novel biological activities that are yet to be discovered. mdpi.commdpi.com

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms underpinning the biological activity of Acridine, 9-cyclohexylamino-, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a comprehensive view of the cellular response to this compound.

Proteomics , the large-scale study of proteins, can be employed to identify the protein targets of Acridine, 9-cyclohexylamino- and to understand how it modulates cellular signaling pathways. nih.gov For instance, proteomic analysis of cancer cells treated with the compound could reveal alterations in the expression levels of proteins involved in cell cycle regulation, apoptosis, and DNA repair. aacrjournals.org This information would be crucial in elucidating its precise mechanism of action and in identifying potential biomarkers of response or resistance.

Metabolomics , the study of small molecule metabolites, can offer insights into the metabolic reprogramming induced by Acridine, 9-cyclohexylamino- in cancer cells. michiganmedicine.org By analyzing the metabolic profiles of treated cells, researchers can identify key metabolic pathways that are perturbed by the compound, potentially revealing new therapeutic targets and strategies to enhance its efficacy. nih.gov

The data generated from these omics studies will be instrumental in building comprehensive models of the drug's activity and in guiding the rational design of next-generation acridine derivatives with improved therapeutic profiles.

Synergistic Approaches with Other Research Modalities

The therapeutic potential of Acridine, 9-cyclohexylamino- is likely to be amplified through synergistic combinations with other treatment modalities. This approach aims to enhance efficacy, overcome resistance, and reduce toxicity by targeting multiple cellular pathways simultaneously.

A promising strategy involves combining Acridine, 9-cyclohexylamino- with other chemotherapeutic agents that have complementary mechanisms of action. For example, its potential as a topoisomerase inhibitor could be synergistic with drugs that induce DNA damage or inhibit DNA repair pathways. mdpi.com

Furthermore, combining Acridine, 9-cyclohexylamino- with targeted therapies, such as kinase inhibitors or immunotherapy, could lead to more effective and personalized cancer treatments. jppres.com For instance, its ability to induce immunogenic cell death could potentially enhance the efficacy of checkpoint inhibitors. nih.gov

The integration of Acridine, 9-cyclohexylamino- with non-pharmacological modalities, such as radiation therapy or photodynamic therapy, also warrants investigation. nih.gov The compound's ability to intercalate into DNA could sensitize cancer cells to the effects of radiation, leading to improved tumor control. science.gov

Below is a table illustrating potential synergistic combinations with Acridine, 9-cyclohexylamino- based on the known activities of related acridine derivatives.

| Therapeutic Modality | Potential Synergistic Partner | Rationale for Combination |

| Chemotherapy | Platinum-based drugs (e.g., Cisplatin) | Complementary DNA-damaging mechanisms. acs.org |

| Antimetabolites (e.g., 5-Fluorouracil) | Targeting different aspects of nucleic acid synthesis and function. | |

| Targeted Therapy | PARP Inhibitors | Exploiting deficiencies in DNA repair pathways in certain cancers. mdpi.com |

| EGFR/VEGF Inhibitors | Dual targeting of cell proliferation and angiogenesis. jppres.com | |

| Immunotherapy | Checkpoint Inhibitors (e.g., anti-PD-1) | Enhancing anti-tumor immune responses through immunogenic cell death. |

| Radiation Therapy | Ionizing Radiation | Sensitizing tumor cells to radiation-induced DNA damage. science.gov |

Challenges and Opportunities in Acridine, 9-cyclohexylamino- Research

Despite the promising future directions, the research and development of Acridine, 9-cyclohexylamino- are not without challenges. A primary hurdle for many acridine derivatives has been their toxicity profile. mdpi.comnih.gov Thorough preclinical toxicological studies will be essential to determine the therapeutic window of Acridine, 9-cyclohexylamino- and to identify any potential adverse effects.

Another significant challenge is the potential for the development of drug resistance. nih.gov Understanding the molecular mechanisms by which cancer cells might become resistant to this compound will be crucial for developing strategies to circumvent this issue, such as the use of combination therapies. mdpi.com

However, these challenges also present opportunities for innovation. The development of novel drug delivery systems, such as nanoparticle-based formulations, could help to improve the therapeutic index of Acridine, 9-cyclohexylamino- by enhancing its delivery to tumor tissues while minimizing systemic exposure. nih.gov

Furthermore, the application of advanced computational and synthetic chemistry techniques will be vital in optimizing the structure of Acridine, 9-cyclohexylamino- to enhance its efficacy and reduce its toxicity. researchgate.neteurekaselect.com The interdisciplinary collaboration between chemists, biologists, and clinicians will be paramount to successfully navigating these challenges and unlocking the full therapeutic potential of this promising compound. researchgate.neteurekaselect.com

Q & A

Q. What are the established synthetic routes for preparing 9-cyclohexylaminoacridine, and what key reaction conditions must be optimized?

The synthesis of 9-cyclohexylaminoacridine typically involves nucleophilic substitution reactions. For example, 9-chloroacridine can react with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Yield optimization requires careful control of stoichiometry, temperature, and catalyst use (e.g., triethylamine as a base). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy to confirm structure and purity .

Q. Which standard analytical techniques are recommended for characterizing 9-cyclohexylaminoacridine?

Essential techniques include:

- Spectroscopy : UV-Vis (to confirm π-π* transitions typical of acridine derivatives) and fluorescence spectroscopy (to assess emission properties for potential imaging applications) .

- Chromatography : HPLC with a C18 column and acetonitrile/water gradient for purity assessment.

- Mass spectrometry : HRMS to verify molecular weight and fragmentation patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. How should researchers evaluate the acute toxicity and mutagenic potential of 9-cyclohexylaminoacridine?

Acute toxicity can be assessed via LD determination in rodent models (e.g., intraperitoneal administration in mice) . Mutagenicity screening should follow OECD guidelines:

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) .

- Micronucleus assay : In vitro mammalian cell tests (e.g., Chinese hamster ovary cells) to detect chromosomal aberrations . Always include positive controls (e.g., ethyl methanesulfonate for mutagenicity) and negative controls (solvent-only).

Q. What safety protocols are critical when handling 9-cyclohexylaminoacridine in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers in a cool, dry place away from strong oxidizers and acids .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the foundational methods to study DNA intercalation by 9-cyclohexylaminoacridine?

Basic assays include:

- UV-Vis titration : Monitor hypochromism and redshift in DNA-bound vs. free compound .

- Fluorescence quenching : Measure changes in emission intensity upon DNA addition.

- Ethidium bromide displacement : Competitive binding assays using fluorescence spectroscopy .

Advanced Research Questions

Q. How can researchers design robust experiments to investigate the DNA interaction mechanisms of 9-cyclohexylaminoacridine in cancer cell lines?

- Cell line selection : Use adherent lines (e.g., HeLa, MCF-7) with high proliferation rates. Include non-cancerous controls (e.g., HEK293).

- Dose-response assays : MTT or resazurin-based viability tests over 24–72 hours .

- Mechanistic studies : Combine comet assays (DNA damage) with flow cytometry (apoptosis/necrosis) and Western blotting (p53, caspase-3 activation) .

- Controls : Use known intercalators (e.g., doxorubicin) and vehicle-only treatments.

Q. What strategies optimize the fluorescent properties of 9-cyclohexylaminoacridine for live-cell imaging?

- Solvent optimization : Test polarity effects in DMSO/PBS mixtures to enhance quantum yield .

- Co-staining protocols : Pair with propidium iodide (PI) to differentiate viable/apoptotic cells .

- Microscopy settings : Use excitation/emission filters at 450–490 nm (acridine) and 530–630 nm (PI) .

Q. How can contradictions in toxicity data across studies be resolved?

- Meta-analysis : Systematically compare studies using tools like PRISMA, focusing on variables (e.g., solvent choice, exposure duration) .

- Dose normalization : Adjust for differences in bioavailability (e.g., in vitro vs. in vivo models).

- Reproducibility checks : Replicate key experiments under standardized conditions (e.g., OECD guidelines) .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for 9-cyclohexylaminoacridine derivatives?

- Substituent variation : Synthesize analogs with modified cyclohexyl groups (e.g., hydroxylation) or acridine ring substitutions .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict DNA binding affinities .

- Pharmacophore mapping : Identify critical functional groups using 3D-QSAR models .

Q. How can spectral deconvolution techniques clarify interactions between 9-cyclohexylaminoacridine and biomolecules?

- Luminescence analysis : Use multivariate curve resolution (MCR) to separate overlapping emission peaks in mixtures (e.g., acridine-acridinium complexes) .

- Time-resolved spectroscopy : Detect transient species (e.g., excited-state proton transfer) with femtosecond lasers.

- Circular dichroism (CD) : Monitor conformational changes in DNA upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.